N-Desmethylpropyphenazone

Overview

Description

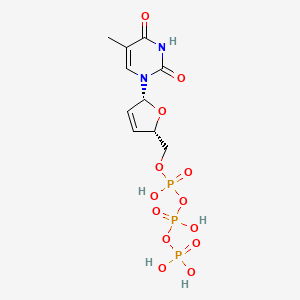

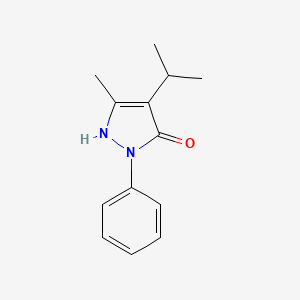

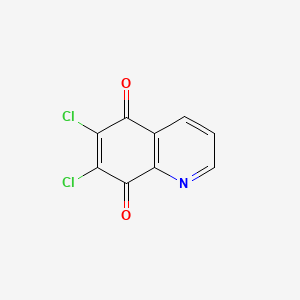

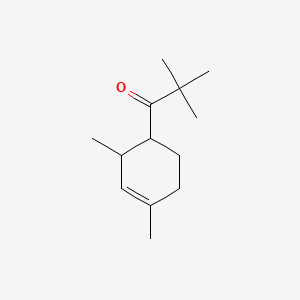

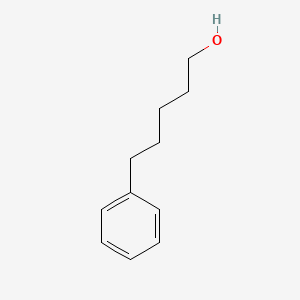

N-Desmethylpropyphenazone is a chemical compound with the molecular formula C13H16N2O . It contains a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 N hydrazine .

Molecular Structure Analysis

The N-Desmethylpropyphenazone molecule consists of 16 Hydrogen atoms, 13 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It contains a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 N hydrazine .Physical And Chemical Properties Analysis

N-Desmethylpropyphenazone has a molar mass of 216.28 . It contains a total of 33 bonds, including 17 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 N hydrazine .Scientific Research Applications

Environmental Impacts and Signaling

N-Desmethylpropyphenazone, as a derivative of phenazone-type pharmaceuticals, is part of a larger group of environmental contaminants. Research has shown that compounds like diethylstilbestrol (DES), which have similarities to phenazone, can cause functional alterations in various systems including reproductive, endocrine, and immune systems due to their environmental presence. This highlights the importance of understanding the environmental impact and signaling mechanisms of N-Desmethylpropyphenazone-related compounds (McLachlan, 2016).

Oxidation and Degradation in Water Treatment

The reaction kinetics and degradation pathway of phenazone, a compound closely related to N-Desmethylpropyphenazone, have been studied in the context of water treatment. Chlorine dioxide has been found to be an effective oxidant for degrading phenazone in water, implying potential applications for N-Desmethylpropyphenazone in environmental remediation and water purification processes (Jia et al., 2017).

Extraction of Bioactive Compounds

Research has also explored the use of deep eutectic solvents (DESs) for extracting bioactive compounds, which may include derivatives like N-Desmethylpropyphenazone. This method can potentially be applied for extracting various bioactive compounds from natural sources, opening avenues for pharmaceutical applications (Zainal-Abidin et al., 2017).

Pharmacological and Toxicological Perspectives

Studies on other phenazone-type pharmaceuticals and their metabolites have provided insights into pharmacological and toxicological aspects. For instance, the oxidation products of phenazone-type pharmaceuticals under ozone treatment show varying degrees of toxicity, indicating the necessity for careful consideration of N-Desmethylpropyphenazone’s by-products in environmental and health contexts (Favier et al., 2015).

properties

IUPAC Name |

5-methyl-2-phenyl-4-propan-2-yl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c1-9(2)12-10(3)14-15(13(12)16)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEROJODGMFWEAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20198993, DTXSID90901890 | |

| Record name | N-Desmethylpropyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_1065 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90901890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50993-68-5 | |

| Record name | N-Desmethylpropyphenazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050993685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Desmethylpropyphenazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20198993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenesulfonic acid propanoic acid [4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] ester](/img/structure/B1222849.png)